Biotin-dPEG(R)7-NH2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

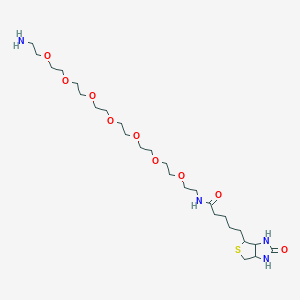

Biotin-dPEG(R)7-NH2 is a useful research compound. Its molecular formula is C26H50N4O9S and its molecular weight is 594.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Biotin-dPEG®7-NH2 is a specialized biotinylation reagent that has garnered attention for its unique properties and applications in biological research. This compound, characterized by a short polyethylene glycol (dPEG) spacer, is designed to enhance solubility and reduce non-specific binding in various biological contexts. This article delves into the biological activity of Biotin-dPEG®7-NH2, supported by data tables, case studies, and detailed research findings.

Biotin-dPEG®7-NH2 is composed of 25 atoms and possesses a hydrophilic nature that allows it to dissolve in both aqueous and organic solvents. Its primary amine group facilitates the formation of stable amide bonds with activated carboxylic acids (such as N-hydroxysuccinimidyl esters) and can also react with carbonyl groups to form labile Schiff bases. The ability to conjugate with various biomolecules without causing aggregation enhances its utility in bioconjugation applications .

Key Chemical Reactions:

- Amide Bond Formation: Reacts with carboxylic acids using coupling agents like EDC.

- Schiff Base Formation: Reacts with aldehydes or ketones, which can be reduced to secondary amines for stability.

Biological Applications

The strong affinity of biotin for avidin and streptavidin makes Biotin-dPEG®7-NH2 particularly useful in various applications, including:

- Protein Labeling: Effective for biotinylating proteins without compromising their function.

- Nanoparticle Functionalization: Enables the attachment of biotin to nanoparticles for targeted delivery systems.

- Cell Surface Modification: Useful for modifying cell surfaces to study interactions with biomolecules.

Data Table: Comparison of Biotinylation Reagents

| Compound Name | Spacer Length | Solubility | Binding Affinity | Applications |

|---|---|---|---|---|

| Biotin-dPEG®7-NH2 | 7 units | High (aqueous/organic) | High | Protein labeling, nanoparticle functionalization |

| Biotin-dPEG®23-NH2 | 23 units | Very High | Very High | Advanced bioconjugation strategies |

| Biotin-PEG | Standard | Moderate | Moderate | General biotinylation |

Case Study 1: Protein Bioconjugation

A study demonstrated the successful biotinylation of a glycoprotein using Biotin-dPEG®7-NH2. The researchers observed that the bioconjugated protein maintained its functional activity in downstream applications such as ELISA and Western blotting. This highlights the compound's effectiveness in preserving biological activity post-conjugation.

Case Study 2: Targeted Drug Delivery

In another investigation, Biotin-dPEG®7-NH2 was employed to functionalize nanoparticles for targeted drug delivery. The study reported enhanced cellular uptake of drug-loaded nanoparticles in biotin receptor-positive cells compared to non-functionalized controls. This underscores the potential of Biotin-dPEG®7-NH2 in creating targeted therapeutic systems.

Research Findings

Recent research indicates that the use of Biotin-dPEG®7-NH2 can significantly improve signal-to-noise ratios in assays due to its ability to prevent aggregation during the labeling process. Furthermore, studies utilizing surface plasmon resonance (SPR) have confirmed that the compound exhibits strong binding kinetics with streptavidin, making it a reliable choice for various biosensing applications .

Aplicaciones Científicas De Investigación

Bioconjugation

Biotin-dPEG®7-NH2 is commonly used to biotinylate proteins and other biomolecules. This process involves attaching biotin to target molecules, allowing for their subsequent purification and detection through the strong avidin-biotin interaction.

Key Benefits :

- Enhanced Solubility : The dPEG spacer improves the solubility of biotinylated proteins, reducing aggregation during storage .

- Stable Conjugates : The formation of stable amide bonds ensures that the biotinylated products maintain their integrity during experimental procedures .

Drug Delivery Systems

The ability of biotin-dPEG®7-NH2 to target specific cells makes it a valuable tool in drug delivery systems. Cancer cells often overexpress the sodium-dependent multivitamin transporter (SMVT), which facilitates the uptake of biotin. This characteristic can be exploited to deliver chemotherapeutic agents selectively to cancerous tissues.

Applications Include :

- Targeted Chemotherapy : Biotinylated nanoparticles can deliver drugs directly to cancer cells, minimizing off-target effects and enhancing therapeutic efficacy .

- Gene Delivery : Biotin-conjugated vectors can facilitate the targeted delivery of genetic material into cells that express biotin receptors .

Biosensing Technologies

Biotin-dPEG®7-NH2 plays a crucial role in developing biosensors for detecting various biomarkers associated with diseases.

Examples of Use :

- Cancer Biomarker Detection : Biotinylated nanoparticles are employed to detect specific tumor markers such as alpha-fetoprotein and prostate-specific antigen .

- Electrochemical Sensors : These sensors utilize the avidin-biotin interaction for the sensitive detection of circulating cancer cells and protein levels within cells .

Diagnostic Imaging

In diagnostic imaging, biotin-dPEG®7-NH2 enhances the specificity and sensitivity of imaging techniques.

Key Applications :

- Imaging Cancer Cells : Biotinylated agents can be used in imaging modalities to visualize cancerous tissues more accurately .

- Fluorescent Labeling : The compound can facilitate the attachment of fluorescent dyes to biomolecules, improving visualization in imaging studies .

Case Studies

Propiedades

IUPAC Name |

N-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50N4O9S/c27-5-7-33-9-11-35-13-15-37-17-19-39-20-18-38-16-14-36-12-10-34-8-6-28-24(31)4-2-1-3-23-25-22(21-40-23)29-26(32)30-25/h22-23,25H,1-21,27H2,(H,28,31)(H2,29,30,32) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGIYGOBSBFLMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50N4O9S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.